4,8-Dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one
Description
4,8-Dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with dimethyl groups and a morpholinyl oxopropyl side chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
4,8-dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-12-5-4-6-15-13(2)11-16(21)20(17(12)15)14(3)18(22)19-7-9-23-10-8-19/h4-6,11,14H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZKFGLYSPKSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=O)N2C(C)C(=O)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the dimethyl groups and the morpholinyl oxopropyl side chain. Key steps in the synthesis may include:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives.
Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate can be employed to introduce the dimethyl groups at the desired positions.
Attachment of the Morpholinyl Oxopropyl Side Chain: This step may involve nucleophilic substitution reactions where the morpholinyl group is introduced using reagents like morpholine and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the quinolinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced carbonyl groups .
Scientific Research Applications
4,8-Dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulating Signaling Pathways: Influencing cellular signaling pathways that regulate various physiological functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinolinone core but differ in the substitution pattern and functional groups.
Indole Derivatives: Indole-based compounds have similar aromatic structures and biological activities.
Morpholine-Containing Compounds: Compounds with morpholine groups exhibit comparable chemical reactivity and biological properties.
Uniqueness
4,8-Dimethyl-1-(1-morpholin-4-yl-1-oxopropan-2-yl)quinolin-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both dimethyl and morpholinyl oxopropyl groups enhances its versatility in various applications compared to other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
